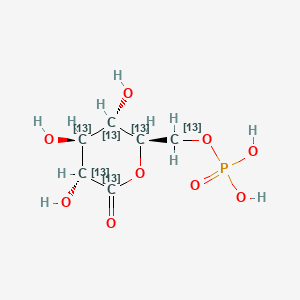
6-Phosphoglucono-delta-lactone-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phosphoglucono-delta-lactone-13C6 is a labeled compound used in various biochemical and metabolic studies. It is an isotopically labeled form of 6-phosphoglucono-delta-lactone, which is an intermediate in the pentose phosphate pathway. This pathway is crucial for cellular processes, including the production of NADPH and ribose-5-phosphate, which are essential for biosynthetic reactions and nucleotide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
6-Phosphoglucono-delta-lactone-13C6 can be synthesized from glucose-6-phosphate through the action of glucose-6-phosphate dehydrogenase. The reaction involves the oxidation of glucose-6-phosphate to 6-phosphoglucono-delta-lactone, which can then be labeled with carbon-13 isotopes to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where genetically engineered microorganisms are employed to produce the labeled compound. These microorganisms are cultured in media containing carbon-13 labeled glucose, which is then metabolized to produce the desired compound .
化学反应分析
Types of Reactions
6-Phosphoglucono-delta-lactone-13C6 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase.
Hydrolysis: The lactone ring can be hydrolyzed to form 6-phosphogluconic acid.
Common Reagents and Conditions
Major Products Formed
6-Phosphogluconate: Formed through the oxidation of this compound.
6-Phosphogluconic Acid: Formed through the hydrolysis of the lactone ring.
科学研究应用
6-Phosphoglucono-delta-lactone-13C6 is widely used in scientific research, particularly in the fields of:
Biochemistry: It is used to study the pentose phosphate pathway and the role of glucose-6-phosphate dehydrogenase.
Metabolic Studies: The labeled compound allows researchers to trace metabolic pathways and understand the flow of carbon atoms through different biochemical processes.
Medical Research: It is used to investigate metabolic disorders and the effects of genetic mutations on the pentose phosphate pathway.
Industrial Applications: It is employed in the production of labeled biomolecules for use in various industrial processes.
作用机制
6-Phosphoglucono-delta-lactone-13C6 exerts its effects through its role as an intermediate in the pentose phosphate pathway. It is produced by the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase. The compound is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase. This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and the maintenance of cellular redox balance .
相似化合物的比较
Similar Compounds
6-Phosphoglucono-delta-lactone: The non-labeled form of the compound, which is also an intermediate in the pentose phosphate pathway.
6-Phosphogluconate: The oxidized form of 6-phosphoglucono-delta-lactone.
Glucose-6-phosphate: The precursor of 6-phosphoglucono-delta-lactone in the pentose phosphate pathway.
Uniqueness
The uniqueness of 6-phosphoglucono-delta-lactone-13C6 lies in its isotopic labeling, which allows researchers to trace the metabolic fate of the compound and study the dynamics of the pentose phosphate pathway in greater detail .
属性
分子式 |
C6H11O9P |
|---|---|
分子量 |
264.08 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxo(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)/t2-,3-,4+,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
IJOJIVNDFQSGAB-HULIUUBKSA-N |
手性 SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C](=O)O1)O)O)O)OP(=O)(O)O |
规范 SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
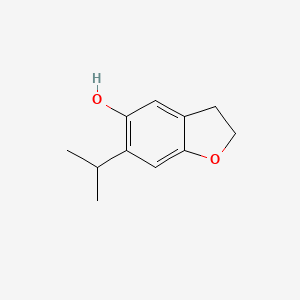
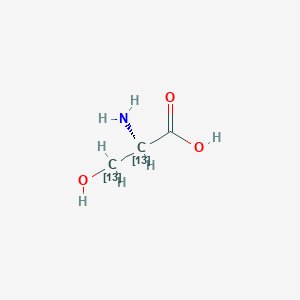
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
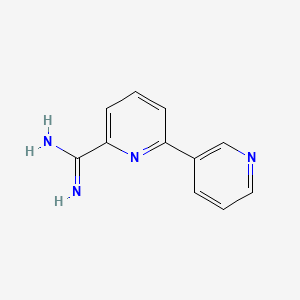
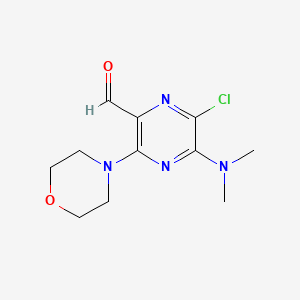
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
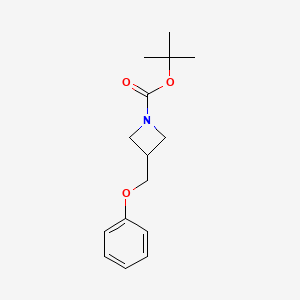
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
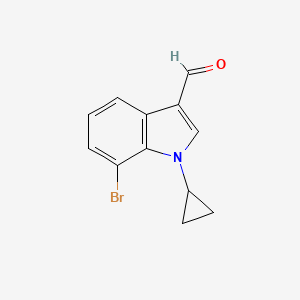
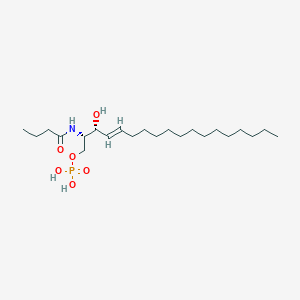

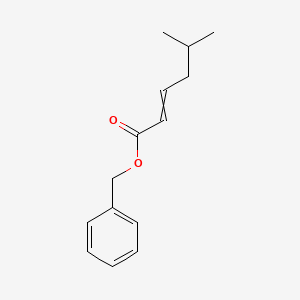
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
